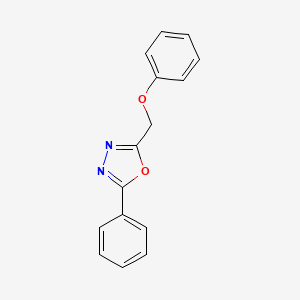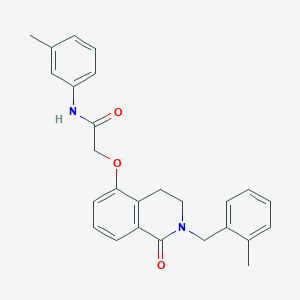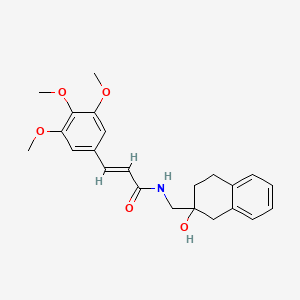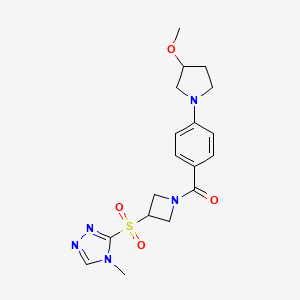
3-(1H-pyrazol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-pyrazol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a complex process that involves multiple steps and requires specialized equipment and expertise. In
Applications De Recherche Scientifique
3-(1H-pyrazol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide has potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound has been shown to exhibit potent inhibitory activity against certain enzymes, making it a promising candidate for the development of new drugs. Additionally, it has been shown to have anti-inflammatory and anti-tumor properties, which could have important implications for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 3-(1H-pyrazol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), both of which are involved in the production of inflammatory mediators. By inhibiting these enzymes, 3-(1H-pyrazol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide may be able to reduce inflammation and potentially inhibit the growth of tumors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(1H-pyrazol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide have been studied in various in vitro and in vivo models. In vitro studies have shown that this compound can inhibit the activity of COX-2 and 5-LOX, as well as reduce the production of inflammatory cytokines. In vivo studies have shown that 3-(1H-pyrazol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide can reduce inflammation and tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(1H-pyrazol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide in lab experiments is its potent inhibitory activity against certain enzymes, which makes it a promising candidate for the development of new drugs. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor properties, which could be useful in studying the mechanisms of these diseases. One limitation of using this compound is its complex synthesis process, which requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research involving 3-(1H-pyrazol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide. One direction is to further investigate its mechanism of action and how it interacts with specific enzymes. Another direction is to explore its potential applications in the development of new drugs for the treatment of inflammatory diseases and cancer. Additionally, it may be useful to study the pharmacokinetics and toxicity of this compound in animal models to determine its safety and efficacy in humans. Overall, 3-(1H-pyrazol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide has significant potential for scientific research and could lead to important advancements in the fields of medicinal chemistry and drug discovery.
Méthodes De Synthèse
The synthesis of 3-(1H-pyrazol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide is a multi-step process that requires specialized equipment and expertise. The first step involves the synthesis of 1-(thiophen-3-ylmethyl)pyrrolidin-3-amine, which is then reacted with 3-(1H-pyrazol-1-yl)benzoic acid to form the desired compound. The synthesis process involves multiple purification steps to ensure the purity and integrity of the final product.
Propriétés
IUPAC Name |
3-pyrazol-1-yl-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c24-19(16-3-1-4-18(11-16)23-8-2-7-20-23)21-17-5-9-22(13-17)12-15-6-10-25-14-15/h1-4,6-8,10-11,14,17H,5,9,12-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPCZVPLHZZVPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC(=CC=C2)N3C=CC=N3)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-pyrazol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2622553.png)




![3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2622564.png)





![Ethyl 1-(7-chloro-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-4-carboxylate](/img/structure/B2622571.png)

